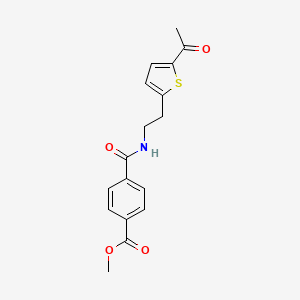

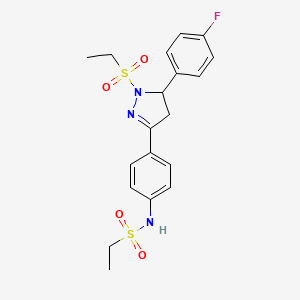

3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid” is a complex organic molecule. It has a molecular formula of C11H12O4 . The average mass of the molecule is 208.211 Da and the monoisotopic mass is 208.073563 Da .

Molecular Structure Analysis

The molecular structure of the compound is complex, with a double-bond stereo configuration . The structure contains a benzene ring conjugated to a propanoic acid .Physical And Chemical Properties Analysis

The compound “3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid” has a molecular formula of C11H12O4 . The average mass of the molecule is 208.211 Da and the monoisotopic mass is 208.073563 Da .Scientific Research Applications

Sunscreen Agent

The compound has been used as a sunscreen agent . In a study, Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate, a derivative of the compound, was synthesized and evaluated for its sun protection factor (SPF). The compound obtained an SPF value of 37.10 ± 0.03, which falls in the high category, indicating that it is a sunscreen agent with high protection .

Fragrance in Cosmetics

Cinnamate derivatives, which include this compound, are widely used in cosmetics as a fragrance .

Skin Whitening Agent

The compound is also used as a skin whitening agent in cosmetic products .

Anti-aging Agent

Another application of the compound in the cosmetic industry is as an anti-aging agent .

Anticonvulsant Agent

A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives, which are related to the compound , were designed and synthesized. These derivatives were biologically evaluated for their anticonvulsant activity using the maximal electroshock (MES) model and the pentylenetetrazol (PTZ) model .

Sedative Agent

The same TMCA amide derivatives were also evaluated for their sedative activity using the pentobarbital sodium-induced sleeping model .

Safety and Hazards

The compound “3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.

Mode of Action

It is known to interact with its target, the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolic processes involving aromatic amino acids.

Biochemical Pathways

Given its target, it is likely to influence the metabolic pathways of aromatic amino acids .

Result of Action

Its interaction with aromatic-amino-acid aminotransferase suggests it may influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and other related biological functions .

properties

IUPAC Name |

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-25-17-10-8-14(12-18(17)26-2)20-15(9-11-19(23)24)13-22(21-20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGGGTGHKJQXFI-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2524198.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2524204.png)

![1-methyl-3-pentyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2524208.png)

![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)